1,5-Dibromocycloocta-1,5-diene
Description
Properties
IUPAC Name |
1,5-dibromocycloocta-1,5-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2/c9-7-3-1-4-8(10)6-2-5-7/h3,6H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHNJFPKANRXOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCCC(=C1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20778698 | |
| Record name | 1,5-Dibromocycloocta-1,5-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20778698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158834-31-2 | |
| Record name | 1,5-Dibromocycloocta-1,5-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20778698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Pathways for 1,5-Dibromocycloocta-1,5-Diene
Dehydrohalogenation of 1,2,5,6-Tetrabromocyclooctane
The most widely reported method involves the base-mediated elimination of hydrogen bromide (HBr) from 1,2,5,6-tetrabromocyclooctane (C₈H₁₂Br₄). This two-step elimination process selectively generates the 1,5-diene system while preserving stereochemical integrity.
Reaction Mechanism
The reaction proceeds via an E2 elimination mechanism, where potassium tert-butoxide abstracts β-hydrogens adjacent to bromine atoms, resulting in the formation of double bonds at the 1,5-positions. The bulky base minimizes competing nucleophilic substitution, ensuring high regioselectivity:
$$
\text{C}8\text{H}{12}\text{Br}4 + 2 \, \text{KOtBu} \rightarrow \text{C}8\text{H}{10}\text{Br}2 + 2 \, \text{HBr} + 2 \, \text{KBr} + 2 \, \text{tBuOH}
$$
Optimization of Reaction Conditions
Experimental Procedure and Characterization
Stepwise Synthesis
Preparation of 1,2,5,6-Tetrabromocyclooctane
Cyclooctane is brominated using bromine (Br₂) under radical initiation to yield the tetrabrominated precursor. This step is typically performed at elevated temperatures (80–100°C) with azoisobutyronitrile (AIBN) as the initiator.
Dehydrohalogenation to this compound
1,2,5,6-Tetrabromocyclooctane (5.0 g, 10.2 mmol) is dissolved in THF (50 mL) and cooled to 0°C. Potassium tert-butoxide (2.5 g, 22.4 mmol) is added portionwise, and the mixture is stirred for 12 hours at room temperature. The reaction is quenched with ice water, extracted with dichloromethane, and purified via silica gel chromatography.
Comparative Analysis of Methodologies
Applications and Derivatives
Role in Catalytic Systems
This compound serves as a precursor for chiral ligands in rhodium-catalyzed C-H functionalization. For example, Suzuki coupling with phenylboronic acid yields 1,5-diphenylcycloocta-1,5-diene, a ligand for enantioselective alkylation reactions.
Functionalization Pathways
- Cross-Coupling : Palladium-catalyzed couplings install aryl or alkyl groups at the bromine sites.
- Halogen Exchange : Treatment with LiAlH₄ reduces bromines to hydrogen, yielding cyclooctadiene.
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromocycloocta-1,5-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as azides, cyanides, or thiols, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to 1,5-cyclooctadiene by using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of cyclooctadiene epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH). These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) is used as a reducing agent in anhydrous ether solvents under inert atmosphere conditions.
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are used in organic solvents like dichloromethane (CH2Cl2).
Major Products Formed
Substitution Reactions: Formation of azido, cyano, or thiol derivatives of cyclooctadiene.
Reduction Reactions: Formation of 1,5-cyclooctadiene.
Oxidation Reactions: Formation of cyclooctadiene epoxides or other oxygenated derivatives.
Scientific Research Applications
1,5-Dibromocycloocta-1,5-diene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in organometallic chemistry.
Biology: Investigated for its potential use in the development of biologically active compounds and as a building block for drug discovery.
Medicine: Explored for its potential therapeutic applications, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,5-dibromocycloocta-1,5-diene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can undergo substitution reactions with various nucleophiles. The compound can also participate in cycloaddition reactions, forming new cyclic structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Properties of 1,5-Dibromocycloocta-1,5-diene and Related Compounds
Stereochemical Considerations
This compound’s rigid Z,Z-configuration contrasts with flexible analogues like (5E)-2-methylhepta-1,5-diene (), where stereoisomerism (E/Z mixtures) affects intermolecular interactions . The dibromo compound’s planar geometry also distinguishes it from non-conjugated dienes (e.g., cholesta-3,5-diene in ), which exhibit distinct UV and mass spectral profiles .
Q & A
Basic: What safety protocols are critical when handling 1,5-Dibromocycloocta-1,5-diene in laboratory settings?
Answer:
- Storage: Keep in tightly sealed containers in dry, well-ventilated areas to prevent moisture ingress and electrostatic buildup .
- PPE: Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact and inhalation of vapors .
- Emergency Measures: In case of exposure, rinse skin with water for ≥15 minutes and seek medical attention. For inhalation, move to fresh air .
- Incompatibilities: Avoid ignition sources and oxidizing agents due to potential bromine release .
Basic: What synthetic routes are commonly employed to prepare this compound derivatives?
Answer:
- Direct Bromination: Cycloocta-1,5-diene can undergo electrophilic bromination using Br₂ in inert solvents (e.g., CCl₄) at controlled temperatures to avoid over-bromination .
- Metal-Mediated Synthesis: Analogous platinum and palladium complexes (e.g., Dibromo(1,5-cyclooctadiene)platinum(II)) suggest bromination via transmetallation or oxidative addition reactions .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate isomers .
Advanced: How can reaction kinetics and thermodynamics guide the optimization of this compound synthesis?
Answer:
- Experimental Design: Use a factorial design (e.g., 2³) to test variables: temperature, bromine stoichiometry, and solvent polarity. Evidence from olive oil refining shows temperature significantly impacts reaction rates .
- Kinetic Analysis: Determine reaction order via time-concentration plots. For example, pseudo-first-order kinetics may apply if bromine is in excess.
- Thermodynamic Parameters: Calculate activation energy (Eₐ) using the Arrhenius equation and Gibbs free energy (ΔG‡) via Eyring-Polanyi. Reported Eₐ values for similar cyclooctadiene reactions range 50–80 kJ/mol .
Table 1: Example Kinetic Parameters for Bromination Reactions
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | ↑ Yield at lower T (reduced side reactions) |
| Br₂ Equivalents | 1.0–1.2 | Excess Br₂ ↑ diastereomer formation |
| Solvent Polarity | Low (e.g., CCl₄) | ↓ Solvent interference |
Advanced: What spectroscopic and crystallographic methods validate the structure and stereochemistry of this compound?
Answer:
- NMR Spectroscopy:
- X-Ray Crystallography: Single-crystal analysis resolves stereochemistry. For example, cyclooctadiene ligands in rhodium complexes show η⁴-coordination with bond lengths of 1.34–1.38 Å .
- IR Spectroscopy: C-Br stretches appear at 500–600 cm⁻¹; absence of C=C stretches confirms bromination .
Advanced: How do computational models aid in predicting reactivity and regioselectivity in this compound reactions?
Answer:
- DFT Calculations: Use Gaussian or ORCA to model transition states. For bromination, the electrophilic attack on the diene’s π-system is favored at anti-periplanar positions .
- Molecular Orbital Analysis: HOMO-LUMO gaps predict sites of electrophilic attack. Cyclooctadiene’s conjugated diene system lowers LUMO energy, enhancing bromine reactivity .
- MD Simulations: Simulate solvent effects to optimize reaction conditions (e.g., polar solvents stabilize charge-separated intermediates) .
Basic: What are the key challenges in isolating pure stereoisomers of this compound?
Answer:
- Isomer Separation: Use chiral stationary phases (e.g., cellulose esters) in HPLC. Co-elution issues may arise due to similar polarity .
- Crystallization: Slow evaporation from hexane/CH₂Cl₂ (1:1) promotes selective crystallization of trans isomers .
- Spectroscopic Differentiation: NOESY NMR can distinguish cis (through-space coupling) vs. trans isomers .
Advanced: How is this compound utilized in coordination chemistry and catalysis?
Answer:
- Ligand Synthesis: Acts as a diene ligand in transition metal complexes (e.g., Rh, Pd, Pt). The η⁴-coordination mode stabilizes low oxidation states .
- Catalytic Applications: Platinum derivatives catalyze hydrosilylation and cross-coupling reactions. Turnover numbers (TON) up to 10⁴ reported for similar systems .
- Structural Insights: X-ray data show bond elongation in metal complexes (e.g., Rh–C bonds ≈ 2.10 Å), indicating strong back-donation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
